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Preclinical Profile of NVP-DFF332: A Selective HIF-2α Inhibitor in Oncology

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Compound of Interest		
Compound Name:	NVP-DFF332	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of **NVP-DFF332**, a selective, orally bioavailable, allosteric inhibitor of the Hypoxia-Inducible Factor- 2α (HIF- 2α) transcription factor. **NVP-DFF332** was under development by Novartis for the treatment of advanced clear cell renal cell carcinoma (ccRCC) and other malignancies characterized by the stabilization of HIFs.[1][2][3] Although its clinical development was halted for business reasons, the preclinical data underscore the potential of targeting the HIF- 2α pathway in oncology.[4]

Core Mechanism of Action: Targeting the VHL/HIF-2α Axis

NVP-DFF332 functions by specifically targeting the HIF-2 α subunit. In well-oxygenated cells, the von Hippel-Lindau (VHL) tumor suppressor protein, as part of an E3 ubiquitin ligase complex, recognizes and targets the HIF- α subunits for proteasomal degradation.[5][6] In a significant portion of ccRCC cases, the VHL gene is inactivated, leading to the constitutive stabilization and accumulation of HIF- α subunits, particularly HIF-2 α .[7][8]

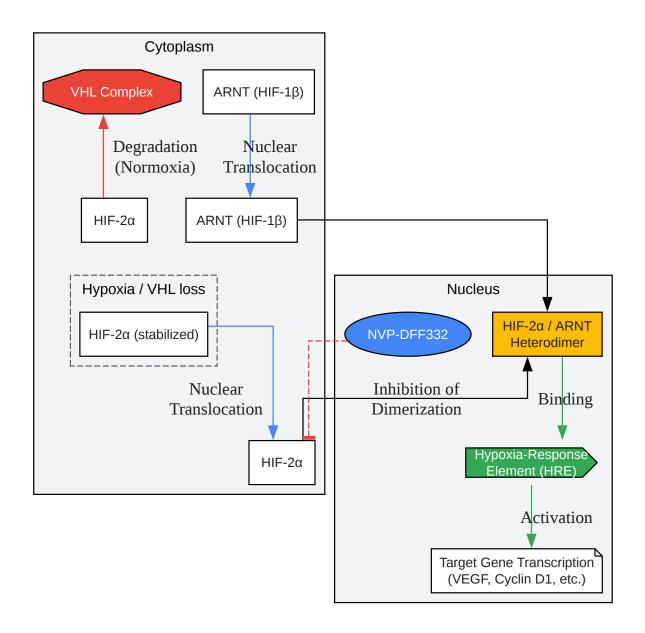
HIF- 2α then translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF- 1β .[5] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumorigenesis, including angiogenesis (e.g., VEGF), cell



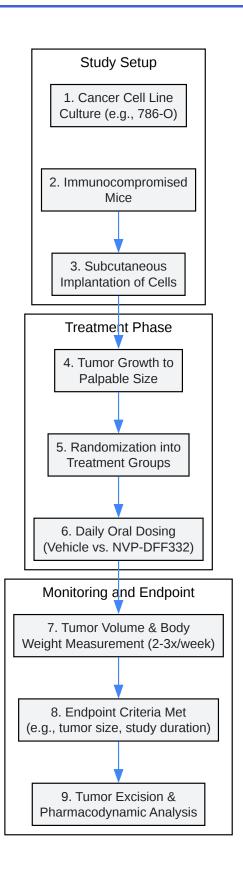
proliferation, and metabolism.[5][7] **NVP-DFF332** allosterically binds to a pocket within the PAS-B domain of HIF- 2α , preventing its heterodimerization with ARNT and thereby inhibiting the transcription of its target genes.[5]

Signaling Pathway Diagram









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